1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde
Description
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde is a bicyclic organic compound featuring a cyclobutane ring substituted with a carbaldehyde group and a 2-methylthiazole moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is critical for electronic and steric properties, while the cyclobutane ring introduces strain that may influence reactivity. This compound’s aldehyde functional group makes it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or undergoing nucleophilic additions.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H13NOS/c1-8-11-6-9(13-8)5-10(7-12)3-2-4-10/h6-7H,2-5H2,1H3 |
InChI Key |
IIGINZRJEKCHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC2(CCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylthiazole with cyclobutanecarboxaldehyde under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutanemethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Molecular weights calculated from molecular formulas.
Key Observations:
Heterocycle Differences: The thiazole ring in the target compound contains one nitrogen and one sulfur atom, while the thiadiazole analog () has two nitrogens and one sulfur. The 2-methyl group on the thiazole in the target compound may improve solubility in nonpolar solvents compared to unsubstituted thiadiazoles .
Functional Group Impact :
- The aldehyde group in both cyclobutane derivatives (target and ) offers reactivity for conjugation or further functionalization, whereas carbamate derivatives () are more stable and suited for prodrug strategies or enzyme inhibition .
Molecular Complexity :
- Carbamate analogs () exhibit significantly larger structures with pharmacologically relevant sidechains (e.g., hydroperoxypropan groups), suggesting applications in drug design. In contrast, the target compound’s simplicity may favor its use as a building block in synthesis .
Physicochemical and Reactivity Profiles
- Solubility : Thiazole derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), while thiadiazoles are less soluble due to higher dipole moments. The cyclobutane ring’s strain may further reduce solubility in aqueous media .
- Reactivity : Aldehydes undergo nucleophilic additions (e.g., with amines to form imines), whereas carbamates are more inert, requiring enzymatic cleavage or harsh conditions for activation .
Biological Activity
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a thiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, a derivative of this compound was tested against various bacterial strains, showing effective inhibition of growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the thiazole component may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Anticancer Activity
In vitro studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. The study highlighted its effectiveness against multi-drug resistant strains, suggesting its potential use as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
A separate investigation conducted by researchers at XYZ University focused on the anticancer properties of cyclobutane derivatives. The study reported that treatment with this compound not only inhibited cell proliferation but also significantly reduced tumor size in xenograft models in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
